molecular formula C21H17NO B14366345 [1,1'-Binaphthalen]-2-amine, 2'-methoxy- CAS No. 93531-04-5

[1,1'-Binaphthalen]-2-amine, 2'-methoxy-

Cat. No.: B14366345
CAS No.: 93531-04-5
M. Wt: 299.4 g/mol
InChI Key: KYJVOKXKSZAZRL-UHFFFAOYSA-N
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Description

[1,1'-Binaphthalen]-2-amine, 2'-methoxy- (CAS: 114858-56-9) is a binaphthyl derivative featuring a methoxy group at the 2' position and an amine group at the 2 position of the naphthalene backbones. Its molecular formula is C₂₀H₁₅NO, with a molecular weight of 269.34 g/mol . This compound is structurally significant due to its axial chirality, which arises from the steric hindrance between the two naphthalene rings. Such chirality makes it valuable in asymmetric catalysis and materials science, particularly in chiral phosphine ligands or circularly polarized thermally activated delayed fluorescence (CP-TADF) materials .

Synthetic routes typically involve coupling reactions or substitutions on pre-functionalized binaphthyl precursors. For example, and describe the synthesis of analogous compounds via photo-induced substitution or methylation, while highlights the use of palladium catalysts for introducing phosphine groups .

Properties

CAS No.

93531-04-5

Molecular Formula

C21H17NO

Molecular Weight

299.4 g/mol

IUPAC Name

1-(2-methoxynaphthalen-1-yl)naphthalen-2-amine

InChI

InChI=1S/C21H17NO/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)20-16-8-4-2-6-14(16)10-12-18(20)22/h2-13H,22H2,1H3

InChI Key

KYJVOKXKSZAZRL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)N

Origin of Product

United States

Preparation Methods

Methylation of 1,1'-Binaphthalene-2,2'-diol (BINOL)

Optically pure 2'-methoxy-1,1'-binaphthalen-2-ol (MeBinol ) serves as a key intermediate. (S)-BINOL is treated with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone under reflux to introduce the methoxy group at the 2'-position. This method achieves high regioselectivity, with no observed racemization under mild conditions (24 h, 55°C). Demethylation attempts for further functionalization often fail due to steric hindrance, necessitating protective group strategies.

Functionalization via Ortho-Lithiation

3,3'-Bis(bromomethyl)-2,2'-dimethoxy-1,1'-binaphthyl (39 ) is synthesized through sequential methylation, ortho-lithiation, formylation, reduction, and bromination. Ortho-lithiation using n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA) enables precise bromine placement, though demethylation remains challenging.

Suzuki-Miyaura Cross-Coupling for Biaryl Formation

Palladium-Catalyzed Coupling

2'-Bromo-[1,1'-binaphthalen]-2-amine (S4 ) is synthesized via palladium-catalyzed coupling of 2,2’-dibromo-1,1’-binaphthalene with benzophenone imine, followed by acidic hydrolysis. This method achieves 86% yield using Pd₂dba₃ and DPEphos, though scalability is limited by imine intermediate purification.

Boronic Acid Coupling

Racemic BIPhOL boronic acid undergoes diastereomeric resolution with chiral auxiliaries, followed by Suzuki-Miyaura coupling with aryl halides to install substituents at the 3,3'-positions. This approach preserves enantiopurity (≥99% ee) and enables modular synthesis of derivatives.

Direct Amination Strategies

Nucleophilic Substitution

3-Iodo-2'-methoxy-[1,1'-binaphthalen]-2-amine (5 ) is prepared by treating iodinated binaphthyl acetate with aqueous HCl, followed by amination via Mg-mediated substitution. Yields reach 91% after flash chromatography (petroleum ether/ethyl acetate, 4:1), though competing elimination reactions necessitate precise temperature control.

Reductive Amination

(S)-2-Methoxy-1,1'-binaphthyl-2'-(N-methacryloyloxyethyl)carbamate (MBiMOC ) is synthesized by reacting MeBinol with 2-methacryloyloxyethyl isocyanate (MOI) in tetrahydrofuran (THF). Catalytic hydrogenation (Pd/C, H₂) reduces the carbamate to the free amine without racemization, achieving 52% yield after recrystallization.

Kinetic Resolution and Asymmetric Catalysis

Atroposelective Silylation

Monoprotected BINOL derivatives undergo kinetic resolution using Cu-catalyzed Si–O coupling with hydrosilanes. For 2'-isopropoxy-BINOL (1c ), enantioselectivity (s = 17) is maximized with MePh₂SiH and (R)-DTBM-SEGPHOS, providing both unreacted alcohol and silyl ether in >99% ee. Subsequent BCl₃-mediated deprotection yields enantiopure [1,1'-binaphthalen]-2-amine, 2'-methoxy-.

Chiral Ligand-Assisted Synthesis

(S)-(-)-2-Diphenylphosphino-2'-methoxy-1,1'-binaphthyl (MOP ) serves as a ligand in asymmetric amination. Its phosphine moiety directs palladium-catalyzed C–N coupling, achieving 68% yield for 2'-methoxy-[1,1'-binaphthalen]-2-amine when paired with NaHCO₃ in 1,2-dichloroethane.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield (%) Selectivity (ee %) Limitations
Alkylation (BINOL) MeI, K₂CO₃ 81 >99 Demethylation challenges
Suzuki-Miyaura Coupling Pd₂dba₃, DPEphos 86 99 Scalability issues
Reductive Amination MOI, Pd/C 52 98 Multi-step purification
Kinetic Resolution Cu/(R)-DTBM-SEGPHOS 69 99 High catalyst loading

Chemical Reactions Analysis

Types of Reactions

[1,1’-Binaphthalen]-2-amine, 2’-methoxy- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The methoxy and amine groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce different amine derivatives. Substitution reactions can lead to a variety of substituted binaphthyl compounds.

Scientific Research Applications

[1,1’-Binaphthalen]-2-amine, 2’-methoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [1,1’-Binaphthalen]-2-amine, 2’-methoxy- involves its interaction with specific molecular targets. As a chiral ligand, it can coordinate with metal centers in catalytic reactions, influencing the stereochemistry of the products. The methoxy and amine groups play crucial roles in binding to the metal center and stabilizing the transition state, thereby enhancing the reaction’s enantioselectivity .

Comparison with Similar Compounds

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic and Structural Properties

Compound Name Key Spectral Data Crystallographic Features References
[1,1'-Binaphthalen]-2-amine, 2'-methoxy- –OCH₃ IR: ~1106 cm⁻¹ (C–O stretch), ~2800–3000 cm⁻¹ (–OCH₃) Axial chirality; torsion angle ≈ −74° (predicted)
2'-(9H-Carbazol-9-yl)-[1,1'-binaphthalen]-2-amine C–N bonds: 1.385–1.425 Å; torsion angle C1–C10–C11–C12 = −74.1° Planar carbazole moiety with twisted binaphthyl core
7′-Methoxy-[1,1'-binaphthalen]-7-ol IR: O–H stretch at 3349 cm⁻¹, C–O stretch at 1106 cm⁻¹; –OCH₃ at 2800–3000 cm⁻¹ Partial demethylation confirmed by IR
4-Methoxynaphthalen-2-amine SMILES: O(c2cc(cc1ccccc12)N)C; InChi: Includes –NH₂ and –OCH₃ Simpler planar structure
  • IR Spectroscopy : The methoxy group in the target compound and 7′-Methoxy-[1,1'-binaphthalen]-7-ol shows distinct C–O and –OCH₃ stretches, which differentiate it from hydroxylated derivatives .
  • C–N Bond Lengths : In the carbazole derivative, C–N bonds vary between 1.385 Å (less hindered) and 1.425 Å (more hindered), reflecting steric effects .

Q & A

What are the optimal synthetic routes for [1,1'-Binaphthalen]-2-amine, 2'-methoxy- and its derivatives?

Category: Basic
Answer:
The compound and its derivatives are typically synthesized via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination . For example:

  • Suzuki coupling of 2-bromoaniline with 4-methoxyphenylboronic acid yields 4'-methoxy-[1,1'-biphenyl]-2-amine (S1m) with 76% yield under Pd catalysis .
  • Buchwald-Hartwig amination is employed for chiral derivatives. For instance, (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl triflate reacts with dicyclohexylphosphonium tetrafluoroborate using Pd(π-cinnamyl)Cl₂ and 1,1'-bis(di-i-propylphosphino)ferrocene in DMSO at 120°C for 48 hours, yielding (R)-dicyclohexyl(2'-methoxy-[1,1'-binaphthalen]-2-yl)phosphane in 62.5% yield after flash chromatography .

Key Considerations:

  • Catalyst choice (e.g., Pd vs. Ni) affects yield and regioselectivity.
  • Solvent polarity (e.g., DMSO for Buchwald-Hartwig) influences reaction efficiency.

What spectroscopic methods are used to characterize [1,1'-Binaphthalen]-2-amine, 2'-methoxy-?

Category: Basic
Answer:
Comprehensive characterization involves:

  • ¹H/¹³C NMR : To confirm substituent positions and purity. For example, the triflate intermediate (R)-2'-methoxy-[1,1'-binaphthalen]-2-yl trifluoromethanesulfonate shows distinct aromatic proton shifts at δ 8.28 (d, J = 8.1 Hz) and methoxy signals at δ 3.90 .
  • ³¹P NMR : Critical for phosphine ligands, with shifts around δ 15–20 ppm .
  • HPLC with chiral columns : To determine enantiomeric excess (e.g., 90:10 e.r. achieved via kinetic resolution) .

Data Validation:

  • Compare spectral data with literature (e.g., biphenylamine derivatives in and ).
  • Use melting points (e.g., 108–109°C for resolved (R)-enantiomer) as additional purity indicators .

How does steric bulk of ligands derived from this compound affect enantioselectivity in catalysis?

Category: Advanced
Answer:
The methoxy group and binaphthyl backbone introduce steric hindrance, which is pivotal in asymmetric catalysis. For example:

  • (R)-Cy2MOP (derived from [1,1'-Binaphthalen]-2-amine, 2'-methoxy-) achieves 90% enantioselectivity in malonamide synthesis due to restricted rotation of the bulky dicyclohexylphosphine groups, which enforce a specific transition-state geometry .
  • Reduced selectivity in bulkier substrates (e.g., N1,N3-di([1,1'-biphenyl]-2-yl)malonamide) highlights the trade-off between steric bulk and substrate compatibility .

Methodological Insight:

  • Modify ligand substituents (e.g., tert-butyl vs. methoxy) to balance steric effects and catalytic activity.
  • Use computational modeling (e.g., DFT) to predict steric interactions.

What strategies improve diastereoselectivity in Buchwald-Hartwig reactions using this ligand?

Category: Advanced
Answer:
Strategies include:

  • Chiral ligand optimization : (R)-Cy2MOP provides 100% diastereoselectivity in some cases by enforcing axial chirality during C–N bond formation .
  • Temperature control : Lower temperatures (e.g., 80°C vs. 120°C) can reduce racemization but may slow kinetics.
  • Additives : Bases like DIPEA (diisopropylethylamine) enhance Pd catalyst stability, improving selectivity .

Data Analysis Tip:
Monitor reaction progress via TLC or in-situ NMR to identify optimal stopping points.

What safety protocols are recommended when handling [1,1'-Binaphthalen]-2-amine, 2'-methoxy-?

Category: Basic
Answer:

  • Storage : -20°C in airtight containers to prevent degradation .
  • Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact.
  • Decontamination : Ethanol or acetone for spills; avoid aqueous solutions that may solubilize hazardous intermediates .

Regulatory Note:
Review SDS for batch-specific hazards (e.g., acute toxicity data in ).

How does the methoxy substituent influence electronic properties in catalytic applications?

Category: Advanced
Answer:
The electron-donating methoxy group alters the ligand’s electronic environment:

  • Enhances Pd center electron density, accelerating oxidative addition steps in cross-coupling .
  • Stabilizes intermediates via resonance (e.g., in hypervalent iodine-mediated C–N coupling) .

Experimental Validation:

  • Compare catalytic activity of methoxy vs. nitro derivatives (electron-withdrawing groups) in model reactions.

How to resolve chiral intermediates using kinetic resolution?

Category: Basic
Answer:
Chiral counterion-mediated resolution is effective:

  • React [1,1'-Binaphthalen]-2-amine, 2'-methoxy- with benzyl bromide in the presence of a chiral catalyst (e.g., (R)-Cy2MOP) to separate enantiomers via column chromatography. Achieves 98:2 e.r. for recovered starting material .

Optimization Tip:
Vary eluent polarity (e.g., CH₂Cl₂/petroleum ether gradients) to improve separation.

What are the challenges in scaling up synthesis while maintaining optical purity?

Category: Advanced
Answer:

  • Catalyst loading : High Pd costs necessitate ligand-efficient conditions (e.g., 1–2 mol% Pd).
  • Oxygen sensitivity : Phosphine ligands oxidize readily; use Schlenk lines or gloveboxes .
  • Purification : Flash chromatography scalability vs. recrystallization for chiral purity .

What are common impurities encountered during synthesis and how are they identified?

Category: Basic
Answer:

  • Homocoupling byproducts : Detectable via GC-MS or ³¹P NMR (e.g., Pd black formation indicates catalyst decomposition) .
  • Regioisomers : Differentiated by ¹H NMR coupling constants (e.g., J = 8.1 Hz vs. 7.3 Hz for ortho vs. para protons) .

How does ligand structure variation impact catalytic performance in cross-coupling reactions?

Category: Advanced
Answer:

  • Phosphine vs. N-heterocyclic carbenes (NHCs) : Phosphines (e.g., Cy2MOP) offer tunable sterics but lower thermal stability than NHCs.
  • Binaphthyl backbone rigidity : Enhances enantioselectivity but reduces substrate scope .

Case Study:
Swapping diphenylphosphine for bulkier dicyclohexylphosphine in (R)-Cy2MOP improved malonamide selectivity from 70% to 90% .

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